molecular formula C23H22N4O3S B2752332 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1115285-79-4

3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

Katalognummer: B2752332
CAS-Nummer: 1115285-79-4
Molekulargewicht: 434.51
InChI-Schlüssel: ALVHOIBQBHNMEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine features a pyridazine core substituted at the 3-position with a sulfanyl-linked 1,2,4-oxadiazole group and at the 6-position with a 3,4-dimethylphenyl moiety. The oxadiazole ring is further substituted with a 2,4-dimethoxyphenyl group.

Eigenschaften

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-5-6-16(11-15(14)2)19-9-10-22(26-25-19)31-13-21-24-23(27-30-21)18-8-7-17(28-3)12-20(18)29-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHOIBQBHNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve the use of dimethoxybenzaldehyde or its derivatives in a condensation reaction.

    Attachment of the Pyridazinylthio Group: This can be done through nucleophilic substitution reactions using pyridazinylthiol and appropriate electrophiles.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridazinylthio group, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit promising anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Histone Deacetylases (HDAC) : This mechanism is crucial for regulating gene expression related to cancer cell growth.
  • Thymidylate Synthase Inhibition : This enzyme is vital for DNA synthesis and repair; its inhibition can lead to cancer cell death.
  • Topoisomerase II Inhibition : This enzyme is essential for DNA replication; inhibiting it can disrupt cancer cell division.

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against a range of pathogens. Research suggests that the presence of the oxadiazole ring enhances the compound's ability to combat bacterial and fungal infections. The specific mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential microbial enzymes.

Case Studies

  • In Vitro Antitumoral Activity : A study demonstrated that analogs of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Mechanism of Action Studies : Detailed studies revealed that the compound's cytotoxic effects were mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Molecular Properties

The target compound is compared below with two structurally related pyridazine derivatives:

Compound Name & Features Molecular Formula Average Mass (g/mol) Key Substituents ChemSpider ID/Ref.
Target Compound : 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine C₂₄H₂₂N₄O₃S 446.15 (calculated) 2,4-Dimethoxyphenyl (oxadiazole), 3,4-Dimethylphenyl (pyridazine), sulfanyl bridge N/A
Compound 7a () : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate C₁₂H₁₁N₃O₆S₂ 357.36 Methanesulfonate (pyridazine), sulfamoylphenyl Not provided
Compound () : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₂H₁₆F₃N₅O₂S 479.46 3-Methoxyphenyl (pyridazine), 3-trifluoromethylphenyl (oxadiazole), sulfanyl bridge 1114915-05-7

Key Observations :

  • The target compound has a higher molecular mass than Compound 7a due to bulkier substituents (dimethoxy and dimethyl groups).
  • Compared to the sulfonate group in Compound 7a , the sulfanyl bridge in the target compound and ’s compound likely enhances lipophilicity, affecting membrane permeability.
  • The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy/methyl groups in the target compound .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, the trifluoromethyl group () reduces electron density, favoring hydrophobic interactions . The 3,4-dimethylphenyl substituent (target) introduces steric hindrance, which may reduce binding affinity in biological systems compared to smaller groups like the 3-methoxyphenyl in .
  • Sulfanyl vs. Sulfonate Linkages :

    • Sulfanyl bridges (target and ) offer greater metabolic stability than sulfonate esters (Compound 7a), which are prone to hydrolysis .

Notes and Limitations

Substituent Diversity : The target compound’s dimethoxy and dimethyl groups may optimize solubility and steric interactions for specific applications (e.g., medicinal chemistry), whereas trifluoromethyl groups () prioritize metabolic stability .

Data Gaps : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence; comparisons are inferred from structural analogs.

Synthetic Challenges : Bulky substituents in the target compound may complicate purification compared to simpler derivatives like Compound 7a .

Biologische Aktivität

The compound 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described by its molecular formula C21H20N4O3SC_{21}H_{20}N_4O_3S and its IUPAC name. The presence of the oxadiazole and pyridazine rings contributes significantly to its biological properties.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their pharmacological potential. Research indicates that these compounds exhibit a wide range of biological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging of free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of compounds featuring the oxadiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These values suggest that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Enzymes : Targeting enzymes like histone deacetylases (HDAC), which play a role in tumor progression.
  • Disruption of DNA Synthesis : Compounds may interfere with DNA replication and repair mechanisms.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it is effective against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Pharmaceutical Research demonstrated that derivatives with the oxadiazole group showed enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics .
    • Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • The compound's structure-activity relationship (SAR) analysis suggested that modifications to the oxadiazole ring could enhance its efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.